N-(4-{[4-(3,5-DIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)-3,5-DIMETHOXYBENZAMIDE
Description
N-(4-{[4-(3,5-DIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)-3,5-DIMETHOXYBENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and benzamido linkages
Properties
IUPAC Name |
N-[4-[[4-[(3,5-dimethoxybenzoyl)amino]phenyl]methyl]phenyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O6/c1-36-26-14-22(15-27(18-26)37-2)30(34)32-24-9-5-20(6-10-24)13-21-7-11-25(12-8-21)33-31(35)23-16-28(38-3)19-29(17-23)39-4/h5-12,14-19H,13H2,1-4H3,(H,32,34)(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTAUFOEUUOQIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(3,5-DIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)-3,5-DIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzylamine to form the amide linkage. The final step involves the coupling of this intermediate with 4-(3,5-dimethoxybenzamido)benzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(3,5-DIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)-3,5-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the amide groups can produce corresponding amines.
Scientific Research Applications
N-(4-{[4-(3,5-DIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)-3,5-DIMETHOXYBENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-{[4-(3,5-DIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)-3,5-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the compound’s multiple functional groups, which can form hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(3,5-DIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)-3,5-DIMETHOXYBENZAMIDE: This compound is unique due to its specific arrangement of methoxy and benzamido groups.
This compound: Similar compounds include those with variations in the position or number of methoxy groups, such as N-(4-{[4-(3,4-DIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)-3,5-DIMETHOXYBENZAMIDE.
Biological Activity
N-(4-{[4-(3,5-DIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)-3,5-DIMETHOXYBENZAMIDE is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from 3,5-dimethoxybenzoic acid and various amines. The general synthetic route includes:
- Formation of the Benzamide Core : The reaction of 3,5-dimethoxybenzoic acid with appropriate amines under coupling conditions using agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
- Purification : The product is purified through recrystallization or chromatography.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : It may act as an inhibitor for specific kinases or enzymes involved in cell proliferation.
- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways related to cancer and other diseases.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound was tested against several cancer cell lines, demonstrating cytotoxicity with IC50 values in the low micromolar range.
- Mechanistic Insights : It has been suggested that the compound may inhibit the c-Myc proto-oncogene, which plays a critical role in colorectal cancer progression .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HCT116 (Colorectal Cancer) | < 10 | c-Myc Inhibition |
| Other Derivatives | Various | < 5 | Kinase Inhibition |
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects:
- Trypanosomiasis Studies : In tests against Trypanosoma brucei, the compound showed potent inhibition with EC50 values below 1 µM, indicating strong potential as a therapeutic agent against this parasite .
Case Studies
Several case studies highlight the efficacy and safety profiles of compounds similar to this compound:
- Study on Selectivity : A study demonstrated that certain derivatives exhibited selectivity over human cells while effectively inhibiting parasitic cells .
- Cytotoxicity Analysis : Another investigation revealed that while some compounds showed potent activity against cancer cells, they maintained a favorable selectivity index over normal cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
